1,2-Difluoro-3-difluoromethoxy-5-(trifluoromethylthio)benzene
Description
1,2-Difluoro-3-difluoromethoxy-5-(trifluoromethylthio)benzene is a fluorinated aromatic compound characterized by multiple electron-withdrawing substituents:
- Fluorine atoms at positions 1 and 2.
- A difluoromethoxy group (-OCF₂H) at position 3.
- A trifluoromethylthio group (-SCF₃) at position 4.
The trifluoromethylthio group is known to enhance bioavailability, while fluorine substituents improve metabolic resistance .
Properties
Molecular Formula |
C8H3F7OS |
|---|---|
Molecular Weight |
280.16 g/mol |
IUPAC Name |
1-(difluoromethoxy)-2,3-difluoro-5-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C8H3F7OS/c9-4-1-3(17-8(13,14)15)2-5(6(4)10)16-7(11)12/h1-2,7H |
InChI Key |
BKHNADMJJXPDRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)F)F)SC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Sequential Electrophilic Fluorination
Electrophilic fluorination using agents such as Selectfluor® or $$ N $$-fluorobenzenesulfonimide (NFSI) is often employed to introduce fluorine atoms at specific positions. For example, 1,3-difluorobenzene can serve as a starting material, with subsequent nitration and reduction steps enabling the introduction of additional substituents. However, the electron-withdrawing nature of fluorine atoms complicates further electrophilic substitution, necessitating harsh conditions or directing groups.
Cross-Coupling for Regioselective Substitution
Palladium- and copper-mediated coupling reactions offer superior regiocontrol. A representative protocol involves the Ullmann coupling of 3-bromo-1,2-difluorobenzene with a trifluoromethylthiolate source (e.g., $$ \text{CF}_3\text{SK} $$) under catalytic conditions. This method avoids competing side reactions common in electrophilic pathways.
Installation of the Difluoromethoxy Group
The difluoromethoxy (-OCF$$_2$$H) group is introduced via nucleophilic substitution or oxidative fluorination.
Nucleophilic Displacement of Halides
Treatment of 3-hydroxy-1,2-difluoro-5-(trifluoromethylthio)benzene with $$ \text{ClCF}_2\text{H} $$ in the presence of a base like potassium carbonate yields the difluoromethoxy derivative. This reaction typically proceeds in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C). Competing hydrolysis of the chlorodifluoromethane reagent necessitates anhydrous conditions.
Oxidative Fluorination of Methoxy Precursors
An alternative route involves the fluorination of a methoxy group using $$ \text{SF}_4 $$ or $$ \text{DAST} $$ (diethylaminosulfur trifluoride). For instance, 3-methoxy-1,2-difluoro-5-(trifluoromethylthio)benzene reacts with $$ \text{DAST} $$ at -20°C to replace the methoxy oxygen with fluorine atoms. This method requires careful temperature control to minimize decomposition.
Introduction of the Trifluoromethylthio Group
The trifluoromethylthio (-SCF$$_3$$) group is incorporated via late-stage functionalization due to its sensitivity to oxidizing conditions.
Radical Trifluoromethylthiolation
Photocatalytic methods using $$ \text{CF}3\text{SO}2\text{Cl} $$ and a ruthenium catalyst (e.g., Ru(bpy)$$3^{2+}$$) generate $$ \text{CF}3\text{S}^\bullet $$ radicals, which add to electron-rich aromatic systems. This approach is effective for introducing -SCF$$_3$$ at the para position relative to directing groups.
Transition Metal-Catalyzed Coupling
Copper(I) iodide and palladium complexes facilitate cross-coupling between aryl halides and trifluoromethylthiolate salts. For example, 5-bromo-1,2-difluoro-3-difluoromethoxybenzene reacts with $$ \text{CuSCF}_3 $$ in DMSO at 100°C under nitrogen, achieving yields up to 73%.
Integrated Synthetic Pathways
Route A: Stepwise Functionalization
- Core Formation : Start with 1,2-difluoro-3-nitrobenzene .
- Reduction : Catalytic hydrogenation converts the nitro group to -NH$$_2$$.
- Diazo Replacement : Treat with $$ \text{NaNO}2 $$/HBF$$4$$ to introduce -BF$$3^-$$, followed by displacement with -SCF$$3$$.
- Difluoromethoxylation : React the intermediate with $$ \text{ClCF}2\text{H} $$/K$$2$$CO$$_3$$.
Key Data :
| Step | Reaction Conditions | Yield |
|---|---|---|
| 3 | CuI, Cs$$2$$CO$$3$$, DMSO, 100°C | 73% |
| 4 | ClCF$$_2$$H, DMF, 80°C | 68% |
Route B: Convergent Synthesis
- Suzuki Coupling : Combine 3-difluoromethoxy-5-bromo-1,2-difluorobenzene with a trifluoromethylthio-boronic ester.
- Catalysis : Use Pd(PPh$$3$$)$$4$$ and aqueous Na$$2$$CO$$3$$ in THF at reflux.
Advantages : Higher modularity; avoids unstable intermediates.
Challenges and Optimization Strategies
Regioselectivity in Polyfluorinated Systems
The electron-deficient nature of the aromatic ring impedes conventional electrophilic substitutions. Directed ortho-metalation (DoM) using lithium amides or Grignard reagents enables selective functionalization.
Stability of Intermediates
- Trifluoromethylthio intermediates are prone to oxidation. Use of inert atmospheres and radical scavengers (e.g., BHT) improves stability.
- Difluoromethoxy groups may undergo hydrolysis; anhydrous solvents and molecular sieves are critical.
Industrial-Scale Considerations
Continuous Flow Reactors
Adoption of flow chemistry enhances safety and yield for exothermic fluorination steps. For example, 1,3-difluoro-5-difluoromethoxybenzene derivatives are synthesized in flow systems with <5% decomposition.
Green Chemistry Metrics
- Solvent Recovery : DMSO and DMF are recycled via distillation.
- Catalyst Recycling : Immobilized Pd nanoparticles reduce metal waste.
Chemical Reactions Analysis
Types of Reactions
1,2-Difluoro-3-difluoromethoxy-5-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The presence of multiple fluorine atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, which can replace fluorine atoms under appropriate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the fluorine atoms.
Scientific Research Applications
1,2-Difluoro-3-difluoromethoxy-5-(trifluoromethylthio)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1,2-Difluoro-3-difluoromethoxy-5-(trifluoromethylthio)benzene involves its interaction with molecular targets through its fluorinated functional groups. The trifluoromethylthio group, in particular, can modulate the compound’s reactivity and binding affinity to specific targets . The pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related fluorinated benzene derivatives based on substituent effects, physicochemical properties, and applications.
Table 1: Key Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | cLogP | Key Functional Groups |
|---|---|---|---|
| 1,2-Difluoro-3-difluoromethoxy-5-(SCF₃)benzene | 302.1 | ~3.8 | -F, -OCF₂H, -SCF₃ |
| 4-(Trifluoromethylthio)benzoic acid | 236.1 | ~2.1 | -SCF₃, -COOH |
| 3-(Trifluoromethylthio)aniline | 197.2 | ~2.9 | -SCF₃, -NH₂ |
| 5-Fluoro-3-(trifluoromethyl)benzene-1,2-diamine | 194.1 | ~1.5 | -F, -CF₃, -NH₂ |
| N-Trifluoromethylthio sulfoximine | ~250–300 | ~1.5–2.0 | -SCF₃, sulfoximine moiety |
Structural and Functional Comparisons
Trifluoromethylthio (-SCF₃) vs. Sulfoximine (-S(O)CF₃):
- The -SCF₃ group in the target compound increases lipophilicity (cLogP ~3.8), whereas sulfoximines (e.g., N-trifluoromethylthio sulfoximine) exhibit lower cLogP (~1.5–2.0) due to the polar oxygen atom, improving aqueous solubility and compliance with Lipinski’s rules .
- Sulfoximines are more metabolically stable in vivo, while -SCF₃ derivatives may require structural optimization for druglikeness.
Difluoromethoxy (-OCF₂H) vs. This group also increases hydrolytic stability relative to non-fluorinated alkoxy substituents.
Fluorine Substituents:
- The 1,2-difluoro configuration in the target compound contributes to its high metabolic stability, similar to 5-fluoro-3-(trifluoromethyl)benzene-1,2-diamine (). However, the diamine’s instability during synthesis () contrasts with the target compound’s robustness under standard conditions.
Research Findings and Trends
- Structural analogs with polar groups (e.g., -COOH in 4-(SCF₃)benzoic acid) balance these properties .
- Thermal Stability: Trifluoromethylthio derivatives exhibit superior thermal stability compared to non-fluorinated thioethers, enabling high-temperature applications .
Q & A
(Basic) What synthetic strategies are employed to prepare 1,2-Difluoro-3-difluoromethoxy-5-(trifluoromethylthio)benzene, and what challenges arise from its polyfluorinated structure?
Methodological Answer:
The synthesis typically involves sequential functionalization of a benzene ring. Key steps include:
- Fluorination : Direct fluorination via electrophilic substitution or halogen exchange (Halex reaction) under anhydrous conditions with KF or CsF catalysts.
- Difluoromethoxy introduction : Nucleophilic aromatic substitution (SNAr) using difluoromethoxide (generated from ClCF2O− or BrCF2O−) at elevated temperatures (80–120°C) in polar aprotic solvents like DMF .
- Trifluoromethylthio installation : Thiolation via coupling reactions (e.g., Cu-mediated C–S cross-coupling) with CF3S− sources like AgSCF3 or (CF3S)2.
Challenges : - Regioselectivity : Competing substitution patterns due to electron-withdrawing groups (EWGs) directing meta/para positions.
- Intermediate stability : Difluoromethoxy and trifluoromethylthio groups may hydrolyze under acidic/basic conditions, requiring inert atmospheres and dry solvents .
(Advanced) How do the electron-withdrawing effects of difluoromethoxy (OCF2H) and trifluoromethylthio (SCF3) groups influence the compound’s electronic structure and potential in optoelectronic materials?
Methodological Answer:
- Computational analysis : Time-dependent density functional theory (TD-DFT) reveals that SCF3 and OCF2H groups lower the LUMO energy by 0.3–0.5 eV compared to non-fluorinated analogs, enhancing electron-accepting capacity .
- Charge transfer : The SCF3 group exhibits stronger σ-withdrawing and weak π-donating effects, promoting intramolecular charge transfer (ICT) in donor-acceptor systems.
- Applications : These properties make the compound a candidate for thermally activated delayed fluorescence (TADF) emitters, where small singlet-triplet energy gaps (ΔEST < 0.3 eV) are critical .
(Basic) What spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
Methodological Answer:
- 19F NMR : Resolves multiple fluorine environments (e.g., difluoromethoxy [-OCF2H] at δ −55 to −60 ppm; trifluoromethylthio [-SCF3] at δ −40 to −45 ppm).
- 1H NMR : Identifies aromatic protons (δ 6.8–7.5 ppm) and coupling patterns (e.g., JHF for ortho-fluorines).
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., ESI+ for [M+H]+ with m/z ~312 Da) and isotopic patterns from fluorine/sulfur.
- Elemental analysis : Validates purity (>98% via combustion analysis for C, H, F, S) .
(Advanced) What computational methodologies are recommended to study aromatic stability and reactivity in polyfluorinated benzenes?
Methodological Answer:
- Aromaticity metrics : Use nucleus-independent chemical shifts (NICS) and harmonic oscillator model of aromaticity (HOMA) to quantify aromatic stability.
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess bond-length alternation and electron density maps.
- Reactivity prediction : Fukui indices identify nucleophilic/electrophilic sites, while frontier molecular orbital (FMO) analysis predicts regioselectivity in substitution reactions .
(Basic) How can reaction conditions be optimized to enhance regioselectivity during fluorination?
Methodological Answer:
- Temperature control : Lower temperatures (−20°C to 0°C) favor kinetic control, minimizing undesired para-substitution.
- Directing groups : Install temporary blocking groups (e.g., nitro or methyl) to guide fluorination to specific positions, followed by deprotection.
- Catalysts : Use Lewis acids like BF3·Et2O to stabilize transition states in electrophilic fluorination .
(Advanced) What mechanistic insights explain the compound’s potential as an electron acceptor in TADF materials?
Methodological Answer:
- Spin-orbit coupling (SOC) : Heavy atoms (e.g., sulfur in SCF3) enhance intersystem crossing (ISC) rates, facilitating triplet harvesting.
- Donor-acceptor design : Pairing with electron-donating groups (e.g., carbazole) creates charge-transfer excited states with small ΔEST.
- Experimental validation : Measure photoluminescence quantum yields (PLQY) and transient absorption spectra to confirm TADF behavior .
(Basic) What are common decomposition pathways, and how are they mitigated?
Methodological Answer:
- Hydrolysis of SCF3 : Protect the compound from moisture using Schlenk-line techniques and molecular sieves.
- Thermal degradation : Avoid temperatures >150°C; monitor via thermogravimetric analysis (TGA).
- Oxidation : Store under inert gas (N2/Ar) to prevent SCF3 → SO2CF3 conversion .
(Advanced) How do steric effects from adjacent EWGs influence cross-coupling reactivity?
Methodological Answer:
- Steric hindrance : Adjacent fluorine and OCF2H groups reduce accessibility for Pd-catalyzed couplings (e.g., Suzuki-Miyaura).
- Ligand optimization : Bulky ligands (e.g., SPhos) improve yields by stabilizing Pd intermediates.
- Solvent effects : Use low-polarity solvents (toluene) to minimize undesired side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
